Methyl 2-bromo-5-methylfuran-3-carboxylate
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Overview
Description
Methyl 2-bromo-5-methylfuran-3-carboxylate: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Industrial Production Methods: Industrial production methods for methyl 2-bromo-5-methylfuran-3-carboxylate typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-5-methylfuran-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products vary depending on the nucleophile used, but common products include derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically involve the removal of the bromine atom or the reduction of other functional groups.
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-methylfuran-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s derivatives have shown potential in various biological applications, including as inhibitors of specific enzymes and as potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-methylfuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The furan ring’s aromaticity also plays a role in its reactivity, allowing for various chemical transformations .
Comparison with Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
Uniqueness: Methyl 2-bromo-5-methylfuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its bromine substituent makes it particularly useful in nucleophilic substitution reactions, while its methyl group influences its overall stability and reactivity .
Properties
Molecular Formula |
C7H7BrO3 |
---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
methyl 2-bromo-5-methylfuran-3-carboxylate |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 |
InChI Key |
VPGPGADACRUIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)Br)C(=O)OC |
Origin of Product |
United States |
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